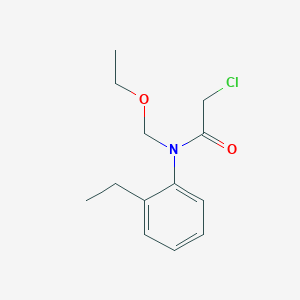
Ethachlor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethachlor, with the molecular formula C13H18ClNO2, is a chemical compound known for its applications in agriculture as a non-selective herbicide. It is a white crystalline solid that is tasteless and odorless. This compound is highly soluble in water but has poor solubility in organic solvents. It is thermally stable and non-volatile .
Preparation Methods
The preparation of Ethachlor primarily involves an aldehyde condensation reaction. It is synthesized from the reaction of glycine with a series of chemical reagents. Industrial production methods often involve the use of emulsifying agents, antifreeze agents, and other additives to create a stable emulsion in water .
Chemical Reactions Analysis
Ethachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Ethachlor has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its effects on different biological systems, particularly in plant biology due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the production of herbicides and other agricultural chemicals .
Mechanism of Action
Ethachlor exerts its effects by inhibiting specific enzymes and pathways in plants, leading to the disruption of essential biological processes. Its molecular targets include enzymes involved in amino acid synthesis, which are crucial for plant growth and development .
Comparison with Similar Compounds
Ethachlor can be compared with other similar herbicidal compounds, such as:
Glyphosate: Another non-selective herbicide widely used in agriculture.
Atrazine: A selective herbicide used to control broadleaf and grassy weeds.
Paraquat: A fast-acting herbicide that causes plant desiccation. This compound is unique due to its specific molecular structure and the particular pathways it targets in plants .
This compound’s distinct properties and applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to effectively control a wide range of weeds and its stability under various conditions highlight its importance in the field of herbicides.
Properties
CAS No. |
51218-31-6 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-11-7-5-6-8-12(11)15(10-17-4-2)13(16)9-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
QJTJSFKYIUWWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(COCC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















